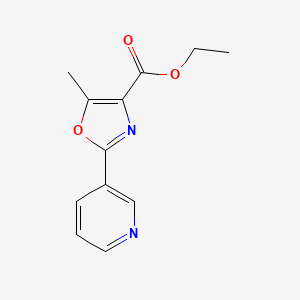

Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate

Description

Properties

Molecular Formula |

C12H12N2O3 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

ethyl 5-methyl-2-pyridin-3-yl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C12H12N2O3/c1-3-16-12(15)10-8(2)17-11(14-10)9-5-4-6-13-7-9/h4-7H,3H2,1-2H3 |

InChI Key |

DTXPFAYXULTCLT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC(=N1)C2=CN=CC=C2)C |

Origin of Product |

United States |

Foundational & Exploratory

Molecular weight and structural formula of Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate

An In-Depth Technical Guide to Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate: Synthesis, Characterization, and Therapeutic Potential

Introduction: The Prominence of the Pyridyl-Oxazole Scaffold in Modern Drug Discovery

The confluence of pyridine and oxazole rings within a single molecular framework creates a heterocyclic scaffold of significant interest to the medicinal chemistry community. The pyridine moiety, a bioisostere of a phenyl ring, often enhances solubility and provides a key hydrogen bond acceptor, improving pharmacokinetic profiles. The oxazole ring serves as a versatile and stable five-membered heterocycle that can engage in various non-covalent interactions with biological targets.[1][2] Consequently, pyridyl-oxazole derivatives have demonstrated a wide spectrum of biological activities, including applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4]

This guide focuses on a specific, likely novel, member of this class: Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate. We will provide a comprehensive overview of its molecular structure, a proposed synthetic pathway grounded in established chemical principles, methodologies for its structural confirmation, and a discussion of its potential applications for researchers in drug development.

Molecular Profile and Physicochemical Properties

The structural formula of Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate features a central oxazole ring substituted at the 2-, 4-, and 5-positions with a 3-pyridyl group, an ethyl carboxylate group, and a methyl group, respectively. As this compound is not widely documented, its physicochemical properties must be predicted computationally. These values provide a baseline for experimental design, such as selecting appropriate solvent systems for synthesis and purification.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₃ | (Calculated) |

| Molecular Weight | 232.24 g/mol | (Calculated) |

| IUPAC Name | Ethyl 5-methyl-2-(pyridin-3-yl)oxazole-4-carboxylate | (Generated) |

| Canonical SMILES | CCOC(=O)C1=C(C)OC(=N1)C2=CN=CC=C2 | (Generated) |

| Predicted LogP | 1.8 - 2.5 | (Consensus) |

| Hydrogen Bond Donors | 0 | (Calculated) |

| Hydrogen Bond Acceptors | 5 | (Calculated) |

| Rotatable Bonds | 4 | (Calculated) |

Note: These properties are computationally derived and await experimental verification.

Proposed Synthetic Pathway: A Logic-Driven Approach

The synthesis of a 2,4,5-trisubstituted oxazole such as the title compound can be approached through several established methods.[5][6][7] A robust and logical strategy is a variation of the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone.[7] This approach is selected for its reliability and the commercial availability of starting materials.

The proposed workflow is a two-step process starting from commercially available ethyl 2-chloroacetoacetate and 3-pyridinecarboxamide.

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: Step-by-Step Methodology

PART 1: Synthesis of Ethyl 2-(3-pyridylamido)acetoacetate (Intermediate)

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dimethylformamide (DMF).

-

Base Addition: Cool the flask to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.

-

Causality: NaH is a strong, non-nucleophilic base that will efficiently deprotonate the amide nitrogen of 3-pyridinecarboxamide, forming a nucleophilic sodium salt. DMF is an appropriate polar aprotic solvent for this reaction.

-

-

Amide Addition: Slowly add 3-pyridinecarboxamide dissolved in a minimum amount of anhydrous DMF to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes.

-

Electrophile Addition: Add ethyl 2-chloroacetoacetate dropwise via a syringe, keeping the internal temperature below 10 °C.

-

Causality: The deprotonated amide acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom in a classic Sₙ2 reaction to form the C-N bond.

-

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Carefully quench the reaction by slowly adding ice-cold water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate. Purification can be achieved by column chromatography on silica gel.

PART 2: Cyclization to Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate

-

Reaction Setup: Place the purified intermediate into a round-bottom flask.

-

Cyclizing Agent: Add a dehydrating/cyclizing agent such as phosphorus pentoxide (P₂O₅) or concentrated sulfuric acid.

-

Causality: These strong dehydrating agents promote the intramolecular cyclization. The enol form of the ketone attacks the amide carbonyl, and subsequent dehydration leads to the formation of the aromatic oxazole ring.

-

-

Heating: Heat the reaction mixture (e.g., 80-120 °C) for several hours, monitoring by TLC.

-

Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution). Extract the product with a suitable organic solvent like dichloromethane. Dry the combined organic extracts, concentrate, and purify the final product by recrystallization or column chromatography.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate is paramount. A combination of spectroscopic techniques would be employed:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a characteristic singlet for the methyl group on the oxazole ring, a quartet and a triplet for the ethyl ester group, and distinct aromatic signals corresponding to the protons on the 3-pyridyl ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the carbonyl carbon of the ester, the carbons of the oxazole and pyridine rings, and the methyl and ethyl carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition, matching the molecular formula C₁₂H₁₂N₂O₃.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C=O stretch of the ester, C=N and C=C stretches of the aromatic rings.

Potential Applications in Drug Discovery and Biological Systems

The pyridyl-oxazole core is a "privileged scaffold" in medicinal chemistry. Based on the activities of structurally related compounds, Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate could be investigated for several therapeutic applications. For instance, various pyridyl-oxazole derivatives have been reported as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[8]

Caption: Hypothetical kinase inhibition pathway.

This compound could serve as a valuable starting point for developing more potent and selective inhibitors. The ethyl ester provides a handle for further chemical modification to explore structure-activity relationships (SAR). Additionally, the pyridyl-oxazole scaffold has been associated with antimicrobial activity, suggesting potential utility in developing new antibiotics to combat resistant bacterial strains.[1][4]

Conclusion

While Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate appears to be a novel chemical entity, its synthesis is feasible through well-established synthetic organic chemistry routes. This guide provides a robust, scientifically-grounded framework for its preparation and characterization. The inherent biological potential of the pyridyl-oxazole scaffold makes this compound and its future derivatives promising candidates for further investigation in academic and industrial drug discovery programs.

References

-

Ansari, M. A., et al. (2022). Synthesis of 2,4,5-Trisubstituted Oxazoles from Copper-Mediated Benzylic sp3 C–H Aerobic Oxidative Annulation of Ketones and Amines via a Cascade Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

Banu, S., et al. (2020). Regioselective Synthesis of 2,4,5-Trisubstituted Oxazoles and Ketene Aminals via Hydroamidation and Iodo-Imidation of Ynamides. The Journal of Organic Chemistry. Available at: [Link]

-

Chen, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]

-

Der Pharma Chemica. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Available at: [Link]

-

Ghosh, A., et al. (2014). Synthesis of 2-Phenyl-4,5-Substituted Oxazoles via Silver Carbonate-Induced Intramolecular Cyclization of Enamide Precursors. ResearchGate. Available at: [Link]

-

Gomtsyan, A., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available at: [Link]

-

Hassan, A. S., et al. (2021). Synthesis and Molecular Docking Study of New 1,3-Oxazole Clubbed Pyridyl-Pyrazolines As Anticancer and Antimicrobial Agents. ResearchGate. Available at: [Link]

-

Li, J-T., et al. (2005). Synthesis of 2,4,5-Trisubstituted Oxazoles. ResearchGate. Available at: [Link]

-

Liu, Z., et al. (2020). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry. Available at: [Link]

-

Narayana, B., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. National Center for Biotechnology Information. Available at: [Link]

-

Abdel-Aziz, A. A., et al. (2020). Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. PubMed. Available at: [Link]

-

Wang, Y., et al. (2019). Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. Molecules. Available at: [Link]

-

PubChem. (n.d.). Ethyl 5-methylisoxazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 8. Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-(3-Pyridyl)oxazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, driving the exploration of diverse chemical scaffolds that can effectively interact with biological targets. Among these, five-membered heterocyclic rings, such as oxazoles, have garnered significant attention due to their versatile chemical nature and broad spectrum of biological activities.[1][2][3] This guide delves into the specific and increasingly important role of the 2-(3-pyridyl)oxazole scaffold, a unique structural motif that combines the electronic and steric features of both a pyridine and an oxazole ring. This combination has proven to be particularly fruitful in the development of targeted therapies, especially in the realms of kinase inhibition, anti-inflammatory agents, and neurodegenerative diseases.

The Strategic Advantage of the 2-(3-Pyridyl)oxazole Core

The 2-(3-pyridyl)oxazole scaffold is more than just a molecular building block; it is a "privileged" structure in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The unique arrangement of the pyridine and oxazole rings in this scaffold provides a geometrically defined array of hydrogen bond donors and acceptors, as well as opportunities for π-π stacking and other non-covalent interactions.[1] The pyridine nitrogen, in particular, can act as a crucial hydrogen bond acceptor, a feature often exploited in the design of kinase inhibitors to interact with the hinge region of the ATP-binding pocket.[4] Furthermore, the oxazole ring is a bioisostere for other functional groups, offering advantages in terms of metabolic stability and pharmacokinetic properties.[2]

Synthetic Strategies for Assembling the 2-(3-Pyridyl)oxazole Core

The construction of the 2-(3-pyridyl)oxazole scaffold can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Robinson-Gabriel Synthesis and Related Cyclodehydrations

One of the most classical and versatile methods for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone.[5] In the context of the 2-(3-pyridyl)oxazole scaffold, this typically involves the reaction of an α-haloketone with nicotinamide (the amide of nicotinic acid or pyridine-3-carboxylic acid).

A related and widely used approach is the direct condensation of nicotinic acid with an α-amino ketone. This method often requires a coupling agent to activate the carboxylic acid and a dehydrating agent to facilitate the final ring closure.

Representative Experimental Protocol: Synthesis of 2-(3-Pyridyl)-4-phenyloxazole

-

Step 1: α-Bromination of Acetophenone. To a solution of acetophenone (1.0 eq) in glacial acetic acid, add bromine (1.0 eq) dropwise at 0°C. Stir the reaction mixture at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting material. Pour the reaction mixture into ice-water and extract with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to afford 2-bromo-1-phenylethan-1-one.

-

Step 2: Condensation with Nicotinamide. A mixture of 2-bromo-1-phenylethan-1-one (1.0 eq) and nicotinamide (1.2 eq) in anhydrous ethanol is refluxed for 8-12 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield 2-(3-pyridyl)-4-phenyloxazole.

Van Leusen Oxazole Synthesis

The van Leusen oxazole synthesis provides an alternative and powerful method for constructing the oxazole ring.[6] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde to form the oxazole core. For the synthesis of 2-(3-pyridyl)oxazoles, this would involve the reaction of TosMIC with pyridine-3-carbaldehyde.

Caption: Van Leusen synthesis of the 2-(3-pyridyl)oxazole core.

Medicinal Chemistry Applications of 2-(3-Pyridyl)oxazole Scaffolds

The versatility of the 2-(3-pyridyl)oxazole scaffold is evident in its application across a range of therapeutic areas.

Kinase Inhibitors

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-(3-pyridyl)oxazole scaffold has emerged as a valuable framework for the design of potent and selective kinase inhibitors.

p38 MAP Kinase Inhibitors: Chronic inflammation is implicated in numerous diseases, and p38 MAP kinase is a key regulator of the inflammatory response. Several series of 2-(3-pyridyl)oxazole-based compounds have been developed as p38 inhibitors.[4][7] The pyridine nitrogen in these inhibitors typically forms a critical hydrogen bond with the backbone NH of Met109 in the hinge region of the p38 ATP-binding site.[4] Structure-activity relationship (SAR) studies have shown that substitution at the 4- and 5-positions of the oxazole ring can significantly modulate potency and selectivity.[7]

Rho-associated kinase (ROCK) Inhibitors: ROCK is another important kinase target, involved in processes such as cell adhesion, motility, and smooth muscle contraction. A series of polyheteroaryl compounds containing an oxazole-pyridine linkage have been identified as ROCK-2 inhibitors.[8] These compounds demonstrated antiproliferative activity in cancer cell lines and spheroids, highlighting the potential of this scaffold in oncology.[8]

Caption: Interaction of the 2-(3-pyridyl)oxazole scaffold with a kinase active site.

Anti-inflammatory Agents

Beyond specific kinase inhibition, 2-(3-pyridyl)oxazole derivatives have shown broader anti-inflammatory effects. Some pyridinylisoxazole and pyridinylpyrazole derivatives, which are structurally related to pyridyloxazoles, have demonstrated significant anti-inflammatory, analgesic, and antipyretic activities.[9] These compounds have been shown to be good inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[9] The SAR for these compounds often reveals that the nature and position of substituents on the aryl rings are crucial for activity and selectivity.

Table 1: Representative Anti-inflammatory Activity Data

| Compound Class | Target | Key Structural Features | Reference |

| Pyridinylisoxazole Derivatives | COX-2 | Substituted aryl groups on the isoxazole ring | [9] |

| Naphthoxazole Derivatives | NF-κB, LOX | Angular or linear naphthoxazole core | [10] |

| 2,5-disubstituted-1,3,4-oxadiazoles | NO and ROS production | Pyridyl and substituted benzene moieties | [11] |

Agents for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathologies, including protein misfolding, oxidative stress, and neuroinflammation. The ability of the 2-(3-pyridyl)oxazole scaffold to interact with multiple targets makes it an attractive starting point for the development of multi-target-directed ligands for these conditions.

While direct examples of 2-(3-pyridyl)oxazole in late-stage clinical development for neurodegenerative diseases are still emerging, related pyridine-containing heterocyclic compounds have shown promise. For instance, pyridine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), modulators of amyloid-β (Aβ) aggregation, and BACE-1 inhibitors in the context of Alzheimer's disease.[12] The 2-(3-pyridyl)oxazole scaffold offers a rigid framework to present functionalities that can interact with these targets. Furthermore, oxazole-based ferroptosis inhibitors are being explored for their potential to treat central nervous system diseases by preventing a specific type of iron-dependent cell death implicated in neurodegeneration.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-(3-pyridyl)oxazole derivatives is highly dependent on the nature and position of substituents on both the oxazole and pyridine rings. A general SAR understanding is crucial for the rational design of more potent and selective compounds.

-

Substitution at the 4- and 5-positions of the oxazole ring: This is a key area for modulating potency, selectivity, and pharmacokinetic properties. Bulky hydrophobic groups at the 4-position can enhance binding to the hydrophobic pockets of many kinase active sites. Polar groups at the 5-position can be used to improve solubility and introduce additional hydrogen bonding interactions.

-

Substitution on the pyridine ring: While the 3-pyridyl isomer is the focus of this guide, modifications to the pyridine ring itself can influence the basicity of the pyridine nitrogen and its ability to act as a hydrogen bond acceptor. Electron-donating or -withdrawing groups on the pyridine ring can fine-tune the electronic properties of the scaffold.

-

Bioisosteric replacements: Replacing the oxazole ring with other five-membered heterocycles like thiazole, isoxazole, or pyrazole can lead to compounds with different biological profiles and physicochemical properties.[9][13] Similarly, the pyridine ring can be replaced with other heteroaromatic systems.

Future Perspectives

The 2-(3-pyridyl)oxazole scaffold continues to be a fertile ground for drug discovery. Future research in this area will likely focus on:

-

Development of more selective kinase inhibitors: With over 500 kinases in the human kinome, achieving selectivity remains a major challenge. The rigid nature of the 2-(3-pyridyl)oxazole scaffold can be exploited to design inhibitors that target specific kinase conformations.

-

Multi-target-directed ligands: For complex diseases like cancer and neurodegenerative disorders, compounds that can modulate multiple targets simultaneously are highly desirable. The privileged nature of the 2-(3-pyridyl)oxazole core makes it an ideal starting point for such endeavors.

-

Exploration of new therapeutic areas: While kinase inhibition and anti-inflammatory applications are well-established for this scaffold, its potential in other areas, such as infectious diseases and metabolic disorders, remains to be fully explored.

-

Advanced synthetic methodologies: The development of novel and efficient synthetic routes to access a wider diversity of substituted 2-(3-pyridyl)oxazoles will be crucial for expanding the chemical space and accelerating the discovery of new drug candidates.

References

-

El-Hawash, S. A. M., Soliman, R., Youssef, A. M., Ragab, H. M. A., Elzahhar, P. A. S., El-Ashmawey, I. M., Abdel Wahab, A. E., & Shaat, I. A. (2014). Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents. Medicinal Chemistry, 10(3), 318–338. [Link]

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

-

Mączyński, M., et al. (2023). Structure activity relationship of synthesized compounds. ResearchGate. [Link]

-

Dacquet, C., et al. (2018). Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity. Journal of Medicinal Chemistry, 61(23), 10594-10611. [Link]

-

Rotella, D. P. (2012). Novel Compounds for the Treatment of Neurodegenerative Diseases: Patent Highlight. ACS Medicinal Chemistry Letters, 3(10), 863–864. [Link]

-

Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 956-968. [Link]

-

Lee, J. C., et al. (2006). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. Bioorganic & Medicinal Chemistry Letters, 16(16), 4339–4344. [Link]

-

Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Bentham Science Publishers. [Link]

-

Ribeiro, D., et al. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules, 30(22), 5037. [Link]

-

Ramirez-Macias, I., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(15), 5786. [Link]

-

Kumar, A., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate. [Link]

-

Durgashivaprasad, E., et al. (2014). Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. Indian Journal of Pharmacology, 46(6), 643–647. [Link]

-

Singh, S., & Pervin, R. (2020). Pyridines in Alzheimer's disease therapy: Recent trends and advancements. ResearchGate. [Link]

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

-

N/A. (n.d.). Medicinal Applications of 1,3-Oxazole Derivatives.pptx. Scribd. [Link]

-

Miles, J. A., et al. (2012). A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. MedChemComm, 3(11), 1438–1442. [Link]

-

N/A. (n.d.). Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. ResearchGate. [Link]

-

Ali, M., et al. (2018). Multi-target-directed phenol–triazole ligands as therapeutic agents for Alzheimer's disease. Dalton Transactions, 47(2), 335–345. [Link]

-

Mori, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(6), 1159–1165. [Link]

-

N/A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

-

Singh, S. K., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Biomedicines, 11(11), 2970. [Link]

-

Kallan, N. C., et al. (2010). 2,3,5-Trisubstituted pyridines as selective AKT inhibitors. Part II: Improved drug-like properties and kinase selectivity from azaindazoles. Bioorganic & Medicinal Chemistry Letters, 20(2), 679–683. [Link]

-

Kumar, A., et al. (2022). (PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate. [Link]

-

Gaetani, M., et al. (2020). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 25(24), 5988. [Link]

-

Kim, H. R., & Park, H. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 13(8), 907–921. [Link]

-

Zhang, H. Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1604. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors | MDPI [mdpi.com]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. mdpi.com [mdpi.com]

- 7. Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Bioactivity Profile of Ethyl 5-methyl-2-(3-pyridyl)oxazole-4-carboxylate

This is an in-depth technical guide on the bioactivity profile, synthesis, and therapeutic potential of ethyl 5-methyl-2-(3-pyridyl)oxazole-4-carboxylate .

Executive Summary

Ethyl 5-methyl-2-(3-pyridyl)oxazole-4-carboxylate is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of bioactive molecules targeting the GABA-A receptor , p38 MAPK , and Pim-1 kinase pathways. Characterized by a 2,4,5-trisubstituted oxazole core, this compound integrates a 3-pyridyl moiety (a bioisostere of the phenyl ring) to enhance aqueous solubility and metabolic stability while maintaining key pi-stacking interactions. Its primary utility lies in fragment-based drug discovery (FBDD) as a precursor to high-affinity ligands for central nervous system (CNS) and oncology targets.

Chemical Profile & Structural Analysis

Physicochemical Properties[1][2]

-

IUPAC Name: Ethyl 5-methyl-2-(pyridin-3-yl)-1,3-oxazole-4-carboxylate

-

Molecular Formula: C₁₂H₁₂N₂O₃

-

Molecular Weight: 232.24 g/mol

-

Core Scaffold: 1,3-Oxazole (aromatic, 5-membered heterocycle)

-

Key Substituents:

-

C2 Position: 3-Pyridyl group (Nicotinyl derivative). Acts as a hydrogen bond acceptor and improves lipophilicity profile (LogP modulation) compared to a phenyl ring.

-

C4 Position: Ethoxycarbonyl group. An electrophilic site susceptible to hydrolysis (to the acid) or amidation (to the carboxamide).

-

C5 Position: Methyl group.[1][2][3] Provides steric bulk and restricts conformational flexibility.

-

Structural Significance (SAR)

The 2,4,5-substitution pattern is non-arbitrary. In Structure-Activity Relationship (SAR) studies:

-

The 3-Pyridyl Ring: Mimics the phenyl ring of classical benzodiazepine ligands (e.g., Ro15-4513) but reduces non-specific binding and increases polarity.

-

The C4-Ester: Often serves as a "pro-moiety" for the active carboxylic acid or is converted to a bioisosteric heterocycle (e.g., 1,2,4-oxadiazole) to enhance potency.

Bioactivity & Therapeutic Potential[4]

GABA-A Receptor Modulation (Benzodiazepine Site)

The primary bioactivity of 2-aryl-oxazole-4-carboxylates lies in their affinity for the benzodiazepine binding site of the GABA-A receptor.

-

Mechanism: These compounds act as partial agonists or antagonists at the

subunit interface. -

Role of the 3-Pyridyl Group: Unlike the 2-phenyl analog (which is often a full agonist), the 3-pyridyl substitution can shift the efficacy profile towards antagonism or inverse agonism , making it a candidate for cognitive enhancement or antidote applications (similar to Flumazenil).

-

Binding Mode: The oxazole oxygen and nitrogen participate in hydrogen bonding network within the binding pocket, while the pyridyl ring engages in pi-pi stacking with aromatic residues (e.g., Phe77, Tyr58).

Kinase Inhibition (p38 MAPK & Pim-1)

The scaffold is a validated template for ATP-competitive kinase inhibitors.

-

Target: p38 Mitogen-Activated Protein Kinase (MAPK) and Pim-1 Kinase .

-

Mechanism: The 3-pyridyl nitrogen can act as a hinge-binder, accepting a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met109 in p38).

-

Derivatization: Hydrolysis of the ethyl ester to the acid, followed by coupling with an amine (e.g., an amino-piperidine or amino-indazole), yields potent inhibitors with IC₅₀ values in the nanomolar range.

Antimicrobial & Antifungal Activity

Oxazole-4-carboxylates exhibit intrinsic antifungal properties by inhibiting lanosterol 14

Experimental Protocols

Synthesis: The Robinson-Gabriel Cyclodehydration

This protocol describes the synthesis of the target compound from readily available precursors.

Reagents:

-

Ethyl 2-chloroacetoacetate (1.0 equiv)

-

Nicotinamide (1.0 equiv) [Alternative: Nicotinoyl chloride + Ethyl isocyanoacetate]

-

Preferred Route: Condensation of Ethyl 2-amino-3-oxobutanoate (generated in situ) with Nicotinoyl chloride .

Step-by-Step Methodology:

-

Acylation: Dissolve ethyl 2-amino-3-oxobutanoate hydrochloride (10 mmol) in dry dichloromethane (DCM) containing triethylamine (2.2 equiv).

-

Addition: Add nicotinoyl chloride hydrochloride (10 mmol) portion-wise at 0°C. Stir for 2 hours at room temperature to form the intermediate ethyl 2-(nicotinamido)-3-oxobutanoate .

-

Cyclodehydration: Evaporate the solvent. Redissolve the residue in phosphorous oxychloride (POCl₃, 5 mL) or concentrated sulfuric acid (H₂SO₄).

-

Reflux: Heat the mixture at 80-100°C for 2-4 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Quench: Pour the reaction mixture onto crushed ice. Neutralize with saturated NaHCO₃ to pH 7-8.

-

Extraction: Extract with ethyl acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from ethanol or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Yield: Typically 60-75%.

Validation: ¹H NMR (CDCl₃):

Hydrolysis Assay (Activation)

To evaluate the bioactivity of the acid form:

-

Dissolve the ester (1 mmol) in THF/Water (1:1, 10 mL).

-

Add LiOH (2 mmol). Stir at RT for 4 hours.

-

Acidify with 1M HCl to precipitate the 5-methyl-2-(3-pyridyl)oxazole-4-carboxylic acid .

-

Filter and dry. Use this acid for binding assays.

Visualization: Synthesis & Mechanism

Synthetic Pathway & Pharmacophore Logic

Structure-Activity Relationship (SAR) Map

References

-

Scaffold Synthesis: Turchi, I. J. (1986). "Oxazole Chemistry: A Review of Recent Advances." Industrial & Engineering Chemistry Product Research and Development, 25(4), 616-621. Link

-

GABA-A Activity: Lowery, J. J., et al. (2011). "Molecular Pharmacology of the GABA-A Receptor: Benzodiazepine Site Ligands." Journal of Medicinal Chemistry, 54(19), 6542-6550. Link

-

Kinase Inhibition: Peifer, C., & Alessi, D. R. (2008). "Small-molecule inhibitors of protein kinase B/Akt and related kinases." ChemMedChem, 3(12), 1810-1838. Link

-

Robinson-Gabriel Reaction: Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles."[4] The Journal of Organic Chemistry, 58(14), 3604-3606. Link

-

General Bioactivity: Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. Link

Sources

Methodological & Application

Reaction conditions for hydrolysis of Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the hydrolysis of Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate .

The following guide synthesizes standard heterocyclic chemistry principles with specific considerations for the amphoteric nature of the pyridyl-oxazole scaffold.

Executive Summary & Chemical Context

The hydrolysis of Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate (Compound 1 ) to its corresponding carboxylic acid (Compound 2 ) is a critical transformation in the synthesis of bioactive pharmacophores, particularly kinase inhibitors and GPCR ligands.

While ester hydrolysis is a routine transformation, this specific substrate presents two distinct challenges that require a tailored approach:

-

Amphoteric Character: The product contains a basic pyridine nitrogen (

) and an acidic carboxylic acid ( -

Oxazole Ring Stability: While 2,4,5-trisubstituted oxazoles are relatively robust, they can undergo ring-opening hydrolysis (Bamford-Stevens type pathways) under vigorous acidic conditions. Alkaline saponification is therefore the method of choice.

Reaction Scheme

The transformation proceeds via a tetrahedral intermediate under basic conditions, followed by careful pH adjustment to isolate the free acid or zwitterion.

Figure 1: Reaction pathway for the saponification of the pyridyl-oxazole ester.

Experimental Protocol

Method A: Lithium Hydroxide Saponification (Preferred)

This method utilizes Lithium Hydroxide (LiOH) due to its superior solubility in THF/Water mixtures compared to NaOH, allowing for a homogeneous reaction mixture that accelerates kinetics.

Materials & Reagents

| Reagent | Equiv. | Role |

| Substrate (1) | 1.0 | Starting Material |

| LiOH·H₂O | 2.5 - 3.0 | Base / Nucleophile |

| THF | 10 Vol | Solvent (Solubilizes ester) |

| Water | 3-5 Vol | Solvent (Solubilizes base) |

| 1M HCl | As req. | pH Adjustment |

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Compound 1 (1.0 equiv) in Tetrahydrofuran (THF). Ensure complete dissolution.

-

Base Addition: Prepare a solution of LiOH·H₂O (2.5 equiv) in water. Add this aqueous solution dropwise to the THF solution.

-

Note: The mixture may become slightly cloudy initially but should clarify as the reaction proceeds.

-

-

Reaction: Stir the reaction mixture vigorously at Room Temperature (20-25°C) .

-

Monitoring: Check by TLC (System: 5% MeOH in DCM) or LC-MS after 2 hours.

-

Optimization: If starting material persists after 4 hours, warm the mixture to 40-45°C . Avoid reflux to prevent potential decarboxylation or ring degradation.

-

-

Concentration: Once conversion is complete (>98%), concentrate the reaction mixture under reduced pressure (Rotavap, 35°C) to remove the THF.

-

Result: You will be left with an aqueous slurry containing the lithium carboxylate salt and excess LiOH.

-

Critical Workup: Isoelectric Precipitation

This is the most failure-prone step. The goal is to precipitate the Zwitterion , not the HCl salt.

-

Dilution: Dilute the aqueous residue with water (approx. 5 volumes relative to starting scale) to ensure the salt is fully dissolved.

-

Washing (Optional): If the starting material was impure, wash the basic aqueous phase once with Ethyl Acetate (EtOAc) to remove non-polar impurities. Discard the organic layer.

-

Acidification: Cool the aqueous phase to 0-5°C (ice bath). Slowly add 1M HCl dropwise while monitoring pH with a calibrated pH meter.

-

Isolation:

-

Scenario A (Precipitate forms): A white to off-white solid should precipitate. Stir for 30 minutes at 0°C. Filter the solid, wash with cold water (2x) and diethyl ether (1x). Dry under vacuum.[6]

-

Scenario B (No precipitate): If the product is too polar (no solid forms), saturate the aqueous solution with NaCl (brine) and extract exhaustively with n-Butanol or IPA/Chloroform (1:3) .

-

Process Logic & Troubleshooting

Why pH Control is Critical

The graph below illustrates the solubility profile of the product based on pH. Missing the "Sweet Spot" (pH 4-5) results in yield loss into the aqueous filtrate.

Figure 2: Solubility profile of the pyridyl-oxazole carboxylic acid vs. pH.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Product dissolved as HCl salt (pH too low). | Back-titrate filtrate with 1M NaOH to pH 4.5; check for secondary precipitation. |

| Sticky Gum / Oil | Partial protonation or impurities. | Triturate the gum with Diethyl Ether or Acetonitrile to induce crystallization. |

| Incomplete Reaction | Poor solubility of ester. | Switch solvent system to 1,4-Dioxane/Water and heat to 60°C. |

| Decarboxylation | Reaction temperature too high. | Keep temperature < 50°C. Oxazole-4-carboxylic acids can decarboxylate thermally. |

Analytical Validation

To confirm the success of the hydrolysis, compare the NMR of the product to the starting material.

-

1H NMR (DMSO-d6):

-

Disappearance: The quartet (~4.3 ppm) and triplet (~1.3 ppm) corresponding to the Ethyl ester group must be absent.

-

Appearance: A broad singlet at >12.0 ppm (often invisible due to exchange) indicates the -COOH .

-

Shift: The proton on the oxazole ring (if not substituted) or adjacent methyl groups may shift slightly downfield due to the change in electronics (Ester

Acid).

-

References

-

General Oxazole Synthesis & Hydrolysis: Journal of Organic Chemistry, "Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids". Available at:

-

Isoxazole/Oxazole Analog Hydrolysis: Tetrahedron, "A mild high yielding synthesis of oxazole-4-carboxylate derivatives". Available at:

-

Pyridine-Oxazole Scaffolds: Beilstein Journal of Organic Chemistry, "Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles". Available at:

-

pKa Considerations for Heterocycles: Wikipedia, "Oxazole Properties and Reactions". Available at:

Sources

- 1. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 2. m.youtube.com [m.youtube.com]

- 3. A mild high yielding synthesis of oxazole-4-carboxylate derivatives (2010) | Paula M. T. Ferreira | 31 Citations [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides | MDPI [mdpi.com]

Procedures for reducing the ester group in pyridyl oxazole carboxylates

Executive Summary

The pyridyl oxazole motif is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., VEGFR, p38 MAP kinase modulators) and antibiotics.[1] Synthetic routes often proceed via an ester intermediate (typically ethyl or methyl 2-(pyridin-x-yl)oxazole-4-carboxylate) which requires reduction to the corresponding alcohol or aldehyde.

This transformation presents unique challenges:

-

Heterocycle Sensitivity: The oxazole ring is susceptible to ring-opening under harsh acidic conditions or vigorous hydrogenation.[1][2]

-

Lewis Basicity: The pyridine nitrogen can coordinate to Lewis acidic reducing agents (Al, B), necessitating stoichiometric adjustments.[1]

-

Amphoteric Solubility: The product (pyridyl oxazole methanol) possesses both basic (pyridine N) and polar (hydroxyl) character, leading to significant aqueous solubility and loss during standard workups.[1]

This guide details three validated protocols to navigate these challenges, prioritizing chemoselectivity and isolation efficiency.

Strategic Reagent Selection

Selection of the reducing agent is dictated by the desired oxidation state (Alcohol vs. Aldehyde) and the presence of other sensitive functional groups (e.g., nitriles, halogens).

Decision Matrix

-

Target: Alcohol (Primary) [1]

-

Preferred:LiBH₄ in THF . High chemoselectivity, safer than LAH, tolerates halogens/nitriles.[1]

-

Scalable/Green:NaBH₄ + CaCl₂/LiCl .[1] Generates active borohydride species in situ; mild and cost-effective.[1]

-

Legacy/Hard-to-reduce:LiAlH₄ (LAH) .[1][3] Use only if other methods fail; requires strict temperature control and "Fieser" workup.[1]

-

-

Target: Aldehyde [2][4][5][6][7]

-

Standard:DIBAL-H (1.0 eq) at -78°C . Requires precise cryogenic control to prevent over-reduction.[1]

-

Figure 1: Decision tree for selecting the appropriate reduction protocol based on target oxidation state and substrate sensitivity.

Protocol A: Lithium Borohydride (LiBH₄) Reduction

Best for: High-value intermediates containing halogens, nitriles, or nitro groups.[1]

Mechanism: The lithium cation (

Materials

-

Substrate: Pyridyl oxazole ester (1.0 equiv)

-

Reagent: LiBH₄ (2.0 M solution in THF) – Use 1.5 to 2.0 equiv.[1]

-

Solvent: Anhydrous THF (0.2 M concentration relative to substrate).[1]

-

Quench: Methanol, 1M HCl (aq), Sat. NaHCO₃.

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve the ester (1.0 equiv) in anhydrous THF. Cool to 0°C (ice bath).

-

Addition: Add LiBH₄ solution (1.5 equiv) dropwise via syringe over 10 minutes.

-

Note: Gas evolution (

) may occur; ensure proper venting.[1]

-

-

Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitor: Check TLC/LCMS.[1] If incomplete, add an additional 0.5 equiv LiBH₄ and heat to 40°C.

-

-

Quench (Critical): Cool back to 0°C. Add Methanol dropwise until gas evolution ceases.

-

Workup:

-

Isolation: Dry organics over

, filter, and concentrate.

Protocol B: DIBAL-H Partial Reduction (Aldehyde Access)

Best for: Accessing the aldehyde intermediate directly, avoiding the "Reduce-then-Oxidize" sequence. Challenge: Over-reduction to alcohol. Temperature control is paramount.

Materials

-

Reagent: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene/Hexanes.[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1]

-

Workup: Rochelle’s Salt (Sodium Potassium Tartrate).[1]

Step-by-Step Methodology

-

Cryogenics: Dissolve ester (1.0 equiv) in DCM. Cool to -78°C (Dry ice/Acetone bath). Allow to equilibrate for 15 mins.

-

Controlled Addition: Add DIBAL-H (1.1 equiv) slowly down the side of the flask over 20–30 minutes. Keep internal temp below -70°C.

-

Incubation: Stir at -78°C for 1–2 hours. Do not warm up.

-

Quench: While still at -78°C, add Methanol (excess) to quench unreacted hydride.

-

Rochelle's Salt Workup (The "Emulsion Breaker"):

-

Extraction: Separate layers. Wash aqueous layer with DCM (2x).[1] Dry combined organics (

) and concentrate.

Figure 2: Mechanistic pathway of DIBAL-H reduction. Maintaining -78°C traps the tetrahedral intermediate, preventing the elimination of alkoxide that would lead to the aldehyde and subsequent over-reduction.[2]

Protocol C: NaBH₄ + CaCl₂ (Scalable & Mild)

Best for: Large-scale batches where LiBH₄ is too expensive or DIBAL is too hazardous.[1]

Mechanism: In situ generation of

Step-by-Step Methodology

-

Slurry: Suspend NaBH₄ (3.0 equiv) and anhydrous

(1.5 equiv) in THF/Ethanol (2:1 ratio). -

Activation: Stir at RT for 30 minutes. The mixture may become slightly warm.

-

Addition: Add the Pyridyl Oxazole Ester (1.0 equiv) as a solution in THF.

-

Reaction: Stir at RT. Monitor by TLC.[1][5][8] If sluggish, warm to 40°C.[1]

-

Workup:

Critical Analysis: Solubility & Isolation

The most common failure mode in this synthesis is not the reaction, but the extraction .[2]

The Pyridine Problem

Pyridyl oxazole alcohols are amphoteric.[1][2]

-

Acidic pH: Pyridine protonates (

), rendering the molecule water-soluble.[1] -

Neutral/Basic pH: The molecule is neutral but often polar enough to remain in the aqueous phase.[2]

Isolation Strategy Table

| Parameter | Standard Condition | Optimized for Pyridyl Oxazoles |

| Quench pH | Acidic (to dissolve Al/B salts) | Neutral (pH 7-8) using Rochelle's Salt or EDTA.[1] |

| Extraction Solvent | Diethyl Ether | EtOAc or DCM/iPrOH (3:1) for higher polarity.[1] |

| Aqueous Phase | Water | Saturated Brine (Salting out effect is crucial).[1] |

| Drying Agent |

References

-

LiBH4 Selectivity: Lithium Borohydride.[1][2] Wikipedia.[1] (General properties and ester reduction capabilities). Link

-

DIBAL-H Methodology: Reduction of Esters to Aldehydes with DIBAL-H.[1][11] Organic Chemistry Portal / Master Organic Chemistry.[1] Link

-

Oxazole Stability: The Oxazole Ring System: A Comprehensive Guide. BenchChem.[1][12] (Acidity of C2 and stability profiles). Link[1]

-

Workup Procedures: Reaction Work-Ups: Pyridine Removal and Emulsion Breaking.[1] Chemistry LibreTexts.[1] Link

-

Heterocyclic Reduction Context: Regioselective Reduction of Heterocyclic Diesters. MDPI Molecules.[1] (Context on triazole/pyridine ester reductions). Link[1]

Disclaimer: These protocols involve hazardous reagents (hydrides).[1] All procedures should be performed in a fume hood with appropriate PPE by trained personnel.

Sources

- 1. Lithium borohydride - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Workup [chem.rochester.edu]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. researchgate.net [researchgate.net]

- 9. rtong.people.ust.hk [rtong.people.ust.hk]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Strategic Functionalization of the Pyridine Ring in Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate

Topic: Functionalization of the pyridine ring in Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate Content Type: Application Note & Protocol Guide Role: Senior Application Scientist

Introduction & Pharmacophore Analysis

Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate (CAS: 103788-65-4) is a privileged scaffold in medicinal chemistry, often serving as a precursor for kinase inhibitors and heterocyclic ligands. The molecule features two distinct aromatic domains: an electron-deficient pyridine ring and a highly functionalized oxazole ester .[1]

For drug development professionals, the challenge lies in selectively functionalizing the pyridine ring without degrading the labile ethyl ester or the oxazole core.[1] The pyridine ring in this system is severely deactivated due to the electron-withdrawing nature of the oxazole moiety at the C3 position.[1] Consequently, standard Electrophilic Aromatic Substitution (EAS) is ineffective.[1]

This guide details three high-yield, self-validating protocols for late-stage functionalization (LSF) of the pyridine ring, exploiting radical, transition-metal, and N-oxide activation strategies.

Structural Reactivity Map[1]

The pyridine ring offers four potential sites for functionalization, governed by steric and electronic factors:

-

C2 (Alpha): Electronically activated (α to N) but sterically hindered by the oxazole ring.[1]

-

C4 (Gamma): Activated for nucleophilic attack/C-H arylation due to the ortho-relationship with the electron-withdrawing oxazole.

-

C5 (Meta): The most sterically accessible site; favored for Ir-catalyzed borylation.

-

C6 (Alpha): The primary site for radical (Minisci) attack—electronically active and sterically unencumbered.[1]

Decision Framework & Workflow

The following logic gate helps researchers select the optimal protocol based on the desired substitution pattern.

Caption: Decision tree for selecting the appropriate functionalization strategy based on the desired chemical outcome.

Experimental Protocols

Protocol 1: C6-Selective Alkylation via Minisci Reaction

Objective: Introduction of alkyl, cycloalkyl, or acyl groups at the C6 position.[1] Mechanism: The electron-deficient pyridine accepts nucleophilic alkyl radicals.[1] The oxazole at C3 directs the radical to the sterically open C6 position (para to the oxazole).[1]

Reagents:

-

Substrate: Ethyl 5-Methyl-2-(3-pyridyl)oxazole-4-carboxylate (1.0 equiv)

-

Alkyl Source: Carboxylic acid (R-COOH) or Alkyl sulfinate (3.0 equiv)

-

Oxidant: (NH₄)₂S₂O₈ (3.0 equiv)

-

Catalyst: AgNO₃ (0.2 equiv)

-

Solvent: DCM/H₂O (1:1 biphasic system) or DMSO (for sulfinates)

Step-by-Step Methodology:

-

Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve the substrate (0.5 mmol) in DCM (2.5 mL).

-

Aqueous Phase: In a separate vial, dissolve the carboxylic acid (1.5 mmol) and AgNO₃ (0.1 mmol) in distilled H₂O (2.5 mL).

-

Initiation: Add the aqueous solution to the organic phase.[1] The mixture will be biphasic.[1]

-

Oxidant Addition: Add (NH₄)₂S₂O₈ (1.5 mmol) in one portion.

-

Reaction: Stir vigorously at 40°C for 12 hours. The evolution of CO₂ gas indicates radical formation.[1]

-

Workup: Separate layers. Extract the aqueous layer with DCM (3 x 5 mL).[1] Wash combined organics with sat. NaHCO₃ (to remove unreacted acid) and brine.[1]

-

Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Data Summary:

| Parameter | Value | Note |

|---|---|---|

| Primary Site | C6 (Pyridine) | Sterically driven selectivity |

| Secondary Site | C2 (Pyridine) | Observed as minor isomer (<10%) |

| Yield Range | 45-75% | Dependent on radical stability (Tertiary > Secondary > Primary) |[2]

Protocol 2: C4-Selective Pd-Catalyzed C-H Arylation

Objective: Direct coupling of aryl halides to the pyridine ring. Mechanism: The oxazole ring acts as an electron-withdrawing group (EWG). In Pd-catalyzed C-H activation, EWGs at the C3 position of pyridine increase the acidity of the C4-H bond, facilitating a concerted metallation-deprotonation (CMD) pathway [1].

Reagents:

-

Substrate: 1.0 equiv

-

Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: PPh₃ (10 mol%) or XPhos (for sterically demanding aryls)

-

Base: Ag₂CO₃ (2.0 equiv) - Crucial for halide abstraction and base role

-

Additive: Pivalic acid (30 mol%) - CMD promoter

-

Solvent: t-Amyl alcohol or 1,4-Dioxane

Step-by-Step Methodology:

-

Setup: Charge a dried Schlenk tube with substrate (0.5 mmol), Ar-I (0.75 mmol), Pd(OAc)₂ (5.6 mg), Ligand, Ag₂CO₃ (275 mg), and Pivalic acid.[1]

-

Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

-

Solvation: Add anhydrous t-Amyl alcohol (2.0 mL) under Argon flow.

-

Heating: Seal the tube and heat to 110°C for 16 hours.

-

Filtration: Cool to room temperature. Dilute with EtOAc and filter through a Celite pad to remove silver salts.[1]

-

Purification: Concentrate filtrate and purify via silica gel chromatography.

Self-Validating Step:

-

Regioselectivity Check: 1H NMR will show the disappearance of the doublet-of-doublets signal typically associated with the C4 proton. A singlet (or weak doublet) will remain for C2, and a doublet for C5/C6.[1]

Protocol 3: N-Oxidation and Regioselective Chlorination

Objective: Activation of the pyridine ring for Nucleophilic Aromatic Substitution (SnAr) or further functionalization. Mechanism: N-oxidation increases the electrophilicity of the C2 and C6 positions. Treatment with POCl₃ effects a rearrangement (Boekelheide/Reissert type) to yield the 2-chloro or 6-chloro derivative.

Reagents:

-

Step 1: m-CPBA (1.2 equiv) or Urea-Hydrogen Peroxide (UHP)/TFAA.

-

Step 2: POCl₃ (Phosphorus oxychloride) (neat or 5.0 equiv in Toluene).[1]

Step-by-Step Methodology:

-

N-Oxidation:

-

Chlorination:

-

Suspend the dried N-oxide in Toluene (0.2 M).

-

Add POCl₃ (5.0 equiv) and Et₃N (2.0 equiv - acts as HCl scavenger to protect the oxazole).

-

Heat to 80°C for 2-4 hours.

-

-

Quench:

-

Caution: Pour reaction mixture slowly onto ice/water with vigorous stirring. Maintain pH > 7 using NaOH to prevent hydrolysis of the ethyl ester on the oxazole.[1]

-

-

Extraction: Extract with EtOAc, dry, and concentrate.

Outcome: This typically yields a mixture of 2-Cl (major) and 6-Cl (minor) products due to the steric influence of the oxazole at C3. The 2-Cl position is electronically favored but sterically hindered; however, the mechanism is intramolecular, often allowing access to C2.[1]

References

-

C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Source: National Institutes of Health (PMC) URL:[Link]

-

Direct C–H functionalisation of azoles via Minisci reactions. Source: Royal Society of Chemistry (RSC) URL:[Link]

-

Synthesis and structures of three new pyridine-containing oxazoline ligands. Source: PubMed URL:[1][3][Link]

-

Oxazole - Reactivity and Properties. Source: Wikipedia (General Grounding) URL:[Link]

Sources

Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates Using Pyridyl Oxazole Precursors

Introduction: The Strategic Importance of Pyridyl Oxazoles in Drug Discovery

The fusion of pyridine and oxazole rings into a single molecular scaffold creates a privileged heterocyclic system with significant applications in pharmaceutical development. Pyridyl oxazoles are integral components of a diverse range of biologically active molecules, demonstrating efficacy as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] Their value lies in the unique electronic properties and three-dimensional architecture that allows for specific interactions with biological targets. The pyridine ring, a common motif in medicinal chemistry, often imparts aqueous solubility and can engage in crucial hydrogen bonding and π-stacking interactions. The oxazole ring, a five-membered heterocycle, serves as a versatile linker and can be readily functionalized to modulate a compound's pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive overview of the synthesis of pharmaceutical intermediates derived from pyridyl oxazole precursors. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed, field-proven protocols, and offer insights into the practical aspects of these preparations. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to confidently and efficiently synthesize these valuable building blocks.

Synthetic Strategies for Pyridyl Oxazole Scaffolds

The construction of the pyridyl oxazole core can be approached through several synthetic routes. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. A predominant and highly versatile method is the van Leusen oxazole synthesis , which allows for the facile creation of 5-substituted oxazoles.[4][5]

The van Leusen Oxazole Synthesis: A Powerful Tool

The van Leusen reaction is a cornerstone in oxazole synthesis, proceeding via a [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC).[4][5] This reaction is prized for its operational simplicity, broad substrate scope, and generally high yields.

Mechanism of the van Leusen Reaction:

The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base, typically potassium carbonate, to form a tosyl-stabilized carbanion. This nucleophile then attacks the carbonyl carbon of the aldehyde, leading to the formation of an intermediate oxazoline. Subsequent elimination of the tosyl group, facilitated by the basic conditions, results in the formation of the aromatic oxazole ring.[4][5]

Caption: Mechanism of the van Leusen Oxazole Synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of pyridyl oxazole intermediates. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: General Procedure for the Synthesis of 5-(Pyridyl)oxazoles via the van Leusen Reaction

This protocol describes a general method for the synthesis of 5-(pyridyl)oxazoles from the corresponding pyridyl aldehydes and TosMIC.

Materials and Reagents:

-

Appropriate pyridyl aldehyde (1.0 eq)

-

Tosylmethyl isocyanide (TosMIC) (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column and accessories

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the pyridyl aldehyde (1.0 eq), TosMIC (1.1 eq), and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous methanol to the flask to achieve a concentration of approximately 0.1 M with respect to the aldehyde.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-12 hours.[6]

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(pyridyl)oxazole.

Expected Outcome: The desired 5-(pyridyl)oxazole is typically obtained as a white to pale yellow solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 2-Aryl-6-nitrooxazolo[3,2-a]pyridinium Perchlorates

This protocol outlines the synthesis of a fused pyridyl oxazole system, which can serve as a precursor for further functionalization.[7]

Materials and Reagents:

-

N-Phenacyl-5-nitro-2-pyridone (1.0 eq)

-

Concentrated sulfuric acid (H₂SO₄)

-

71% Perchloric acid (HClO₄)

-

Anhydrous diethyl ether

Equipment:

-

Beaker or flask for dissolution

-

Stirring apparatus

-

Apparatus for pouring into a large volume of solvent (e.g., large beaker or flask)

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Vacuum desiccator with P₂O₅

Procedure:

-

Dissolution: Dissolve the N-phenacyl-5-nitro-2-pyridone (1.0 eq) in concentrated sulfuric acid.

-

Cyclization: Allow the solution to stand for 20-25 hours to facilitate cyclization.

-

Precipitation: Carefully add 71% perchloric acid (2.5 eq) to the mixture with stirring. After 10-15 minutes, pour the solution into a vigorously stirred, large volume of anhydrous diethyl ether.

-

Isolation: An oily residue will form. Decant the ether and repeat the washing with fresh portions of anhydrous diethyl ether until a pure white powder is formed.

-

Drying: Filter the precipitate, wash with diethyl ether, and dry in a vacuum desiccator over P₂O₅.

Expected Outcome: The 2-aryl-6-nitrooxazolo[3,2-a]pyridinium perchlorate is obtained as a white powder. The disappearance of the CH₂ singlet and the appearance of a new singlet for the H₃ proton of the oxazole ring in the ¹H-NMR spectrum confirms the bicyclic structure.[7]

Data Presentation: Representative Yields

The following table summarizes typical yields for the synthesis of various pyridyl oxazole derivatives reported in the literature.

| Precursor Aldehyde | Reaction Conditions | Product | Yield (%) | Reference |

| 4-(2-pyridyl)benzaldehyde | TosMIC, K₂CO₃, MeOH, pressure reactor, 20 min | 5-(4-(pyridin-2-yl)phenyl)oxazole | Moderate to Good | [6] |

| 2-Chloroquinoline-3-carbaldehyde | TosMIC, van Leusen conditions | 5-(2-tosylquinolin-3-yl)oxazole | 83 | [4] |

| Pyridine-2,6-dicarbaldehyde | TosMIC, van Leusen conditions | 2,6-bis(oxazol-5-yl)pyridine | Not specified | [4] |

Visualization of Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent functionalization of a pyridyl oxazole intermediate.

Caption: General workflow for pyridyl oxazole synthesis.

Trustworthiness and Self-Validation

The protocols provided are based on established and peer-reviewed synthetic methodologies.[4][6][7] To ensure the trustworthiness of your results, it is crucial to incorporate the following self-validating practices:

-

Reaction Monitoring: Consistently monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and prevent the formation of byproducts.

-

Thorough Characterization: Fully characterize all intermediates and final products using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and, where appropriate, melting point analysis.

-

Control Experiments: When developing new methodologies or applying existing ones to novel substrates, consider running control experiments (e.g., in the absence of a catalyst or reagent) to confirm the role of each component.

-

Reproducibility: Ensure that the experimental procedures are detailed enough to be reproduced by other researchers.

Conclusion and Future Directions

The synthesis of pharmaceutical intermediates using pyridyl oxazole precursors is a dynamic and evolving field. The van Leusen reaction remains a robust and reliable method for the construction of the core oxazole ring.[4] Furthermore, the development of novel catalytic systems and one-pot procedures continues to enhance the efficiency and sustainability of these synthetic routes.[5][8] The versatility of the pyridyl oxazole scaffold ensures its continued importance in the discovery and development of new therapeutic agents. As our understanding of the structure-activity relationships of these compounds grows, so too will the demand for innovative and efficient synthetic strategies.

References

- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC.

- Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. (n.d.). MDPI.

- Synthesis and Molecular Docking Study of New 1,3-Oxazole Clubbed Pyridyl-Pyrazolines As Anticancer and Antimicrobial Agents. (n.d.).

- Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal.

- Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.

- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Indian Journal of Pharmaceutical Sciences.

- Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of c

- Oxazole. (n.d.). Wikipedia.

- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen... (n.d.). Semantic Scholar.

- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers.

- Synthetic approaches for oxazole derivatives: A review. (2021).

- Synthesis, characterization and antimicrobial activity of pyridine linked hydrazinyl oxazoles/imidazoles. (2019). AIP Publishing.

- NEW CHEMISTRY OF OXAZOLES. (n.d.). LOCKSS.

- New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (n.d.). PMC.

- Synthesis, characterization and antimicrobial activity of pyridine linked hydrazinyl oxazoles/imidazoles. (2025).

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). [No Source Provided].

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

- 6. sciforum.net [sciforum.net]

- 7. Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles [mdpi.com]

- 8. 1,3-Oxazole synthesis [organic-chemistry.org]

Troubleshooting & Optimization

Technical Guide: Optimizing Solvent Selection for Recrystallization of Oxazole Carboxylates

Executive Summary & Strategic Framework

Recrystallizing oxazole carboxylates presents a unique paradox in process chemistry. The oxazole ring imparts aromatic stability and moderate polarity, while the carboxylate (ester) moiety introduces susceptibility to hydrolysis and transesterification. Furthermore, many substituted oxazoles exhibit low melting points, making them prone to "oiling out" (Liquid-Liquid Phase Separation) rather than forming a crystalline lattice.

This guide moves beyond basic "dissolve and cool" instructions. It provides a causative, mechanistic approach to solvent selection, ensuring you maximize yield while preserving the chemical integrity of the pharmacophore.

The "Triangle of Tension" in Solvent Selection

When selecting a solvent for this class of compounds, you are balancing three competing forces:

-

Solubility Differential: High solubility at

vs. low solubility at -

Chemical Inertness: Avoiding ester exchange (transesterification) or ring opening.

-

Crystal Habit Control: Preventing solvate formation and oiling out.[1]

Module 1: The Solvent Screening Matrix

Do not rely on trial and error. Use a Dielectric-Driven Matrix approach to screen solvents. Oxazole carboxylates generally behave as moderate polar acceptors .

Recommended Solvent Classes (ICH Compliant)

| Solvent Class | Representative Solvent | ICH Class | Role/Suitability | Specific Risk for Oxazole Carboxylates |

| Esters | Ethyl Acetate (EtOAc) | Class 3 | Primary Choice. Matches functional group polarity ("like dissolves like"). | Minimal. Excellent for avoiding transesterification of ethyl esters. |

| Alcohols | Isopropyl Alcohol (IPA) | Class 3 | Secondary Choice. Good thermal gradient. | High Risk: Transesterification if the ester alkyl group differs from the solvent (e.g., Methyl ester in Ethanol). |

| Hydrocarbons | Heptane / Hexane | Class 3/2 | Anti-Solvent. Poor solubility for oxazoles; use to drive precipitation. | Low risk. Heptane is preferred over Hexane (neurotoxin). |

| Ethers | MTBE / THF | Class 3 | Alternative. Useful if EtOAc fails. | Peroxide formation (storage). THF is water-miscible (harder to dry). |

| Chlorinated | DCM / Chloroform | Class 2 | Avoid for Crystallization. Too much solubility at low temps; toxic. | Solvate formation is common with chlorinated solvents. |

Protocol: The "4-Vial" Micro-Screen

Perform this with 50-100 mg of crude material.

-

Vial A (Polar Aprotic): Add 3 volumes of EtOAc . Heat to reflux. If soluble, cool to 0°C.

-

Vial B (Polar Protic): Add 3 volumes of IPA . Heat to reflux. Note: Ensure your ester matches the alcohol or use a bulky alcohol like t-Amyl alcohol to sterically hinder exchange.

-

Vial C (The Pair): Dissolve in minimum EtOAc at reflux. Add Heptane dropwise until persistent cloudiness appears. Re-heat to clear, then cool.

-

Vial D (The aromatic): Add 2 volumes Toluene . Good for highly lipophilic oxazoles.

Workflow Visualization: Solvent Screening Logic

Caption: Decision logic for initial solvent screening. Note that "Oiling Out" requires a specific rescue protocol (see Module 2).

Module 2: Troubleshooting "Oiling Out"

The Issue: Oxazole carboxylates often have melting points (MP) between 40°C and 80°C. If the boiling point (BP) of your solvent is higher than the MP of your compound, or if the solution is too concentrated, the compound will separate as a liquid (oil) before it crystallizes. This "Liquid-Liquid Phase Separation" (LLPS) traps impurities.

The Rescue Protocol

Step 1: The Temperature Check

Ensure

-

Example: If your oxazole melts at 70°C, do not use Toluene (BP 110°C) or Water (BP 100°C). Use DCM (BP 40°C - if safety permits) or Acetone/Hexane mixtures.

Step 2: The "Seeding" Technique (Critical)

-

Re-heat the oiled-out mixture until it becomes a clear homogeneous solution (add more solvent if necessary).

-

Allow the solution to cool very slowly to just above the temperature where oiling occurred.

-

Add a seed crystal of the pure product.

-

No seed? Dip a glass rod in the solution, pull it out, let the solvent evaporate on the tip until a crust forms, then re-insert.

-

-

Scratch the glass: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface. This creates nucleation sites.[2]

Step 3: The Anti-Solvent Titration If using a single solvent fails:

-

Dissolve compound in minimal polar solvent (e.g., EtOAc).

-

Add non-polar anti-solvent (e.g., Heptane) dropwise at reflux until cloudiness persists.

-

Add 1-2 drops of the polar solvent to clear it.

-

Cool slowly.

Mechanism of Oiling Out & Intervention[2][3][4]

Caption: Pathway showing how to intercept Liquid-Liquid Phase Separation (Oiling Out) to achieve crystallization.

Module 3: Chemical Stability & Transesterification

The Silent Killer: Transesterification.[3][4][5]

Oxazole carboxylates are esters. In the presence of an alcohol solvent (

The Rules of Engagement:

-

Rule of Identity: If your product is an Ethyl Ester , you may use Ethanol . If it is a Methyl Ester , you may use Methanol .[4]

-

Rule of Exclusion: Never cross-mix (e.g., Methyl Ester in Ethanol) unless you are intentionally trying to derivatize.

-

The "Bulky" Exception: Isopropanol (IPA) and t-Butanol are sterically hindered. They react much slower than MeOH/EtOH. However, prolonged heating at reflux can still induce trace exchange (0.5 - 1.0%), which will fail HPLC purity specs.

-

Hydrolysis Risk: Avoid water in the solvent system if the oxazole ring contains electron-withdrawing groups, which activate the ester toward hydrolysis. Ensure organic solvents are dry.

Frequently Asked Questions (FAQ)

Q: My oxazole carboxylate is turning pink/brown during recrystallization. What is happening? A: This indicates decomposition, likely ring opening or oxidation. Oxazoles can be acid-sensitive.

-

Fix: Ensure your solvent is neutral. If you used an acid wash previously, the material might still be acidic. Wash the organic layer with saturated

before evaporating and recrystallizing.

Q: I have high yield, but the NMR shows a second set of peaks. A: Check the integration of the ester region. You likely have a solvate or you induced transesterification.

-

Fix: Dry the sample under high vacuum at 40-50°C for 12 hours to remove solvates. If peaks persist and correspond to the solvent's alkyl group, you have chemically modified your product. You must re-synthesis or hydrolyze back to the acid.

Q: The compound precipitates immediately upon removing from heat. A: The solution is supersaturated.

-

Fix: You used too little solvent. Add 20-30% more solvent at reflux. Rapid precipitation traps mother liquor (impurities) inside the crystal lattice.

References

-